Candesartan-d4

Description

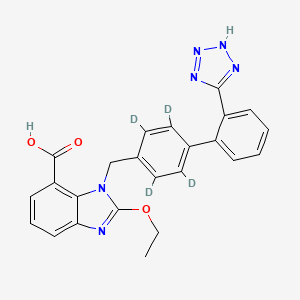

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Candesartan-d4: Chemical Structure, Properties, and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Candesartan-d4, a deuterated isotopologue of the angiotensin II receptor antagonist, candesartan. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in the bioanalytical quantification of candesartan. The guide includes detailed experimental protocols for its application and visualizations of relevant biological pathways and analytical workflows.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of candesartan, where four hydrogen atoms on the biphenyl methyl-linked phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than the parent compound, which is essential for its use in mass spectrometry-based analytical methods.

The chemical structure of this compound is presented below:

IUPAC Name: 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-benzimidazole-7-carboxylic acid[1][2]

Synonyms: Candesartan M1-d4, CV-11974-d4[1][2]

Chemical Formula: C₂₄H₁₆D₄N₆O₃[1][3]

Molecular Weight: Approximately 444.5 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1346604-70-3 | [1][4] |

| Appearance | White to Off-White Solid | [5] |

| Purity | ≥95% (HPLC), Isotopic Enrichment: >95% | [6] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL | [7] |

| Storage | -20°C | [6] |

Synthesis of this compound

While specific, detailed synthesis protocols for commercially available this compound are often proprietary, a general synthetic strategy can be inferred from the synthesis of candesartan and established deuterium labeling techniques. The synthesis would likely involve the coupling of a deuterated biphenyl intermediate with the benzimidazole moiety. The deuterium atoms are introduced onto one of the phenyl rings of the biphenyl structure, a key component of the candesartan molecule.

A plausible, though generalized, synthetic approach would involve:

-

Synthesis of a Deuterated Precursor: Preparation of a 4-bromomethyl-biphenyl-2-carbonitrile derivative where the phenyl ring bearing the bromomethyl group is perdeuterated (d4). This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on a suitable precursor or by utilizing deuterated starting materials in the construction of the biphenyl system.

-

Alkylation: N-alkylation of the benzimidazole-7-carboxylic acid ester with the deuterated bromomethyl-biphenyl derivative.

-

Tetrazole Formation: Conversion of the nitrile group to the tetrazole ring. This is a critical step in the synthesis of sartans.

-

Deprotection: Removal of any protecting groups used during the synthesis to yield the final this compound product.

Pharmacological Context: The Angiotensin II Receptor Signaling Pathway

Candesartan, the non-deuterated parent compound of this compound, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II is a key effector in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis. By blocking the AT1 receptor, candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[8]

The signaling pathway initiated by the binding of Angiotensin II to the AT1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is provided below.

A simplified diagram of the Angiotensin II Type 1 receptor signaling pathway.

Experimental Protocols: Bioanalytical Quantification of Candesartan

This compound is primarily utilized as an internal standard (IS) for the accurate quantification of candesartan in biological matrices such as plasma and serum, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting candesartan and its internal standard from plasma is solid-phase extraction.

-

Plasma Sample Aliquoting: Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each plasma sample, except for the blank plasma used for the calibration curve.

-

Acidification: Add 100 µL of 2% formic acid in water and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of candesartan using this compound as an internal standard.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Candesartan: m/z 441.2 → 263.2; this compound: m/z 445.2 → 267.2 |

| Collision Energy | Optimized for each transition (typically 20-30 eV) |

| Ion Source Temp. | 500°C |

Bioanalytical Method Validation Workflow

The use of a deuterated internal standard is a key component of a robust bioanalytical method validation, which is essential for regulated drug development studies. The workflow ensures the reliability, reproducibility, and accuracy of the analytical method.

A typical workflow for bioanalytical method validation using a stable isotope-labeled internal standard.

The validation process, guided by regulatory agencies such as the FDA and EMA, involves assessing several key parameters to ensure the method is fit for its intended purpose.[9][10][11][12][13]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. This establishes the range of reliable quantification, including the Lower Limit of Quantification (LLOQ).

-

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are assessed at multiple concentration levels within the calibration range.

-

Recovery: The efficiency of the extraction process for the analyte and internal standard from the biological matrix.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

-

Dilution Integrity: The ability to dilute samples with concentrations above the upper limit of quantification and obtain accurate results.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the pharmacokinetic and clinical studies of candesartan. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantifying candesartan in biological matrices. This technical guide provides a foundational understanding of its chemical properties, its role in the context of the renin-angiotensin system, and detailed methodologies for its application in a regulated bioanalytical environment.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | CAS 1346604-70-3 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sussex-research.com [sussex-research.com]

- 7. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]

- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmda.go.jp [pmda.go.jp]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. database.ich.org [database.ich.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Candesartan-d4 (CAS Number: 1346604-70-3)

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the angiotensin II receptor antagonist, Candesartan. It is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[1] This document collates available technical data, including chemical properties, analytical methodologies, and relevant biological context.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Candesartan, where four hydrogen atoms on the biphenyl ring have been replaced with deuterium.[2] This isotopic substitution results in a molecular weight increase of approximately 4 Da, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1346604-70-3[2] |

| Molecular Formula | C₂₄H₁₆D₄N₆O₃[2] |

| Formula Weight | 444.5 g/mol [2] |

| Formal Name | 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d₄]methyl]-1H-benzimidazole-7-carboxylic acid[2] |

| Synonyms | Candesartan M1-d₄[2] |

| Purity | ≥99% deuterated forms (d₁-d₄)[2] |

| Appearance | A solid[2] |

| Storage | -20°C[2] |

| Stability | ≥ 4 years[2] |

Table 2: Solubility of this compound

| Solvent | Concentration |

| DMF | 30 mg/mL[2] |

| DMSO | 30 mg/mL[2] |

| Ethanol | 3 mg/mL[2] |

Synthesis

A detailed, publicly available synthesis protocol for this compound is not available. However, a plausible synthetic route can be conceptualized based on the known synthesis of Candesartan and general methods for deuterium labeling. The deuterium atoms are located on one of the phenyl rings of the biphenyl group. This suggests that a deuterated precursor, such as 4-bromotoluene-d7 or a similar deuterated building block, could be used in a Suzuki coupling reaction, a common method for forming biphenyl structures in the synthesis of sartans. The remainder of the synthesis would likely follow established routes for the construction of the benzimidazole and tetrazole moieties.

Biological Context and Mechanism of Action of Candesartan

Candesartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor.[2] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. By blocking the AT₁ receptor, Candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[2]

Experimental Protocols

Quantification of Candesartan in Human Plasma using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Candesartan in biological matrices like human plasma.[4] The following is a representative protocol synthesized from published methods.

Table 3: LC-MS/MS Parameters for Quantification of Candesartan using this compound Internal Standard

| Parameter | Value |

| Chromatography | |

| Column | Betasil C₈ (100 × 2.1 mm), 5 µm[5] |

| Mobile Phase | Methanol:Buffer (60:40) with 0.2% formic acid[5] |

| Flow Rate | 0.45 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Run Time | ~3.3 min[5] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| Monitored Transition (Candesartan) | m/z 441.2 → 263.2[5] |

| Monitored Transition (this compound) | m/z 445.0 → 267.1[3] |

| Dwell Time | 200 ms[3] |

Sample Preparation (Protein Precipitation Method)

-

To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Add 500 µL of methanol (or other suitable protein precipitating agent) to the plasma sample.

-

Vortex again for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]

Stability and Handling of Deuterated Internal Standards

While this compound is a stable compound, it is important to consider the general stability of deuterated internal standards.[2] One potential issue is the possibility of deuterium-hydrogen exchange, especially if the deuterium atoms are in labile positions.[6] In the case of this compound, the deuterium atoms are on an aromatic ring, which is generally a stable position.[2] However, it is good practice to store the compound at the recommended temperature of -20°C and to minimize its exposure to harsh acidic or basic conditions.[2]

Forced degradation studies on the non-deuterated Candesartan have shown that it is susceptible to degradation under acidic and basic hydrolysis and oxidative stress.[7] It is reasonable to assume that this compound would exhibit a similar degradation profile.

Data Interpretation and Use as an Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically almost identically to the analyte of interest during sample preparation and analysis. Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, a more accurate and precise quantification can be achieved.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmascholars.com [pharmascholars.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Candesartan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Candesartan-d4. It includes detailed data on its properties, experimental protocols for its use as an internal standard, and visualizations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

This compound is the deuterated form of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[1][2][3] It is primarily used as an internal standard for the quantification of Candesartan in biological samples using mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]

Structural and General Information

| Property | Value |

| Formal Name | 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-benzimidazole-7-carboxylic acid |

| Synonyms | Candesartan M1-d4, CV-11974-d4 |

| CAS Number | 1346604-70-3 |

| Molecular Formula | C₂₄H₁₆D₄N₆O₃ |

| Molecular Weight | 444.5 g/mol [1][2] |

| Appearance | A solid[1] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years[1] |

Solubility Data

| Solvent | Solubility |

| DMF | 30 mg/mL[1][2] |

| DMSO | 30 mg/mL[1][2] |

| Ethanol | 3 mg/mL[1][2] |

| Water | Practically insoluble[5][6] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan, the non-deuterated parent compound of this compound, exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[7][8][9] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS), ultimately leading to a decrease in blood pressure.[5][7] Candesartan has a much greater affinity (over 10,000-fold) for the AT1 receptor than for the AT2 receptor.[5][7]

Experimental Protocols

This compound is instrumental as an internal standard for the accurate quantification of candesartan in various biological matrices.

Quantification of Candesartan in Human Plasma by LC-MS/MS

The following protocol is a summary of a validated method for determining Candesartan concentrations in human plasma.[10]

Objective: To accurately quantify the concentration of Candesartan in human plasma samples.

Materials:

-

Candesartan analytical standard

-

This compound (internal standard)

-

Human plasma

-

Methanol

-

5mM Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges

-

C18 analytical column

Instrumentation:

-

Liquid Chromatograph

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Candesartan and this compound.

-

The use of the deuterated internal standard corrects for variations in extraction recovery and matrix effects, ensuring high precision and accuracy.[10]

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of Candesartan and a constant concentration of this compound.

-

Calculate the concentration of Candesartan in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Validation: The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, precision, accuracy, recovery, and stability.[10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Candesartan [drugfuture.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 10. pharmascholars.com [pharmascholars.com]

Topic: The Mechanism of Action of Candesartan-d4 as an Internal Standard in Bioanalytical Quantification

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development, underpinning pharmacokinetic and toxicokinetic studies. Candesartan, an angiotensin II receptor blocker, requires precise measurement in plasma for effective clinical monitoring and research. This technical guide elucidates the mechanism of action of Candesartan-d4, a deuterated isotopologue, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the pharmacological action of Candesartan, the fundamental principles of isotope dilution mass spectrometry, and the specific role this compound plays in correcting for analytical variability, thereby ensuring data integrity. This guide provides detailed experimental protocols and performance data compiled from validated methods, offering a comprehensive resource for scientists in the field.

The Pharmacological Mechanism of Action of Candesartan

Candesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure.[1][2][3] It is administered as a prodrug, Candesartan cilexetil, which is rapidly hydrolyzed to its active form, Candesartan, during absorption from the gastrointestinal tract.[1][2][4]

The primary mechanism of Candesartan involves the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][4] Angiotensin II, the main effector of this system, binds to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, which collectively increase blood pressure.[1][5] Candesartan selectively and competitively blocks the binding of angiotensin II to the AT1 receptor in tissues like vascular smooth muscle and the adrenal glands.[1][4] This antagonism inhibits the pressor effects of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[4][5]

The Role of Internal Standards in Bioanalysis

Quantitative bioanalysis using LC-MS/MS is susceptible to variations arising from sample preparation, chromatographic injection, and mass spectrometer ionization.[6] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to normalize these variations.[6] The ideal IS behaves identically to the analyte of interest (in this case, Candesartan) throughout the entire analytical process.

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[7][8] Deuterated standards, such as this compound, are the preferred choice for several key reasons:

-

Identical Physicochemical Properties: They share the same chemical structure and properties as the analyte, ensuring they co-elute during chromatography and have nearly identical extraction recovery and ionization response.[6][9]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a major source of error.[8] Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[8][10]

-

Mass-Based Distinction: The incorporation of deuterium atoms increases the mass of the molecule. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, even though they elute from the chromatography column at the same time.[9]

This compound: Mechanism of Action as an Internal Standard

This compound is a synthetic form of Candesartan in which four hydrogen atoms on the biphenyl ring have been replaced with deuterium atoms.[11] This substitution makes it an ideal IS for the quantification of Candesartan.

The core mechanism relies on the principle of isotope dilution. A precise, known amount of this compound is added ("spiked") into an unknown plasma sample at the very beginning of the sample preparation process. From that point forward, the analyte (Candesartan) and the IS (this compound) are treated as an inseparable pair. Any loss of material during extraction, transfer, or injection will affect both compounds to the same degree. Similarly, any fluctuation in ionization efficiency in the mass spectrometer source will impact both molecules proportionally.

The mass spectrometer is programmed to monitor specific mass-to-charge (m/z) transitions for both Candesartan and this compound. The instrument measures the peak area response for each. The concentration of the unknown Candesartan in the sample is then calculated based on the ratio of the analyte's peak area to the internal standard's peak area, referenced against a calibration curve prepared with known concentrations of Candesartan and a constant concentration of this compound.

The fundamental relationship in this process is that the ratio of the measured signals is directly proportional to the ratio of their concentrations. Since the concentration of the IS is constant and known, the analyte concentration can be determined with high precision and accuracy.

Experimental Protocols

Multiple validated LC-MS/MS methods have been published for the quantification of Candesartan in human plasma using this compound. While specific parameters may vary, the core methodologies are similar. Below is a summary of typical experimental protocols.

4.1. Sample Preparation

Two common extraction techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

-

Protein Precipitation (PPT): A simple and rapid method.[12]

-

To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Transfer the supernatant to a new vial for injection into the LC-MS/MS system.

-

-

Solid-Phase Extraction (SPE): A more selective method that provides a cleaner extract.[13]

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample (pre-treated with the IS) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute Candesartan and this compound with a strong solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

4.2. LC-MS/MS Conditions

The following table summarizes typical instrument parameters used in the analysis.

| Parameter | Typical Conditions |

| LC Column | C18 or C8 reverse-phase (e.g., Zorbax Eclipse, Betasil C8)[13][14][15] |

| Mobile Phase | A mixture of an organic solvent (Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium Acetate or Ammonium Formate with Formic Acid)[12][13] |

| Flow Rate | 0.4 - 1.0 mL/min[12][15] |

| Injection Volume | 3 - 10 µL[12][13] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[13][15] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Candesartan) | m/z 441.2 → 263.2 (Positive Mode) or m/z 439.0 → 309.1 (Negative Mode)[14][15] |

| MRM Transition (this compound) | m/z 445.2 → 267.2 (Positive Mode)[12] |

Quantitative Performance Data

The use of this compound as an internal standard enables the development of highly robust, sensitive, and accurate bioanalytical methods. The table below compiles performance characteristics from various published methods.

| Performance Metric | Reported Values | Reference |

| Linearity Range | 1.03 – 307.92 ng/mL | [13] |

| 2 – 500 ng/mL | [12] | |

| 1.2 – 1030 ng/mL | [14] | |

| Correlation Coefficient (r²) | > 0.99 | [12] |

| ≥ 0.9996 | [14] | |

| Precision (%CV) | Within 15% | [12][15] |

| Accuracy (%Bias) | Within 85-115% | [15] |

| Extraction Recovery | ~97% | [15] |

| Stability (Bench-top, 6h) | Mean % change < 1.2% | [14] |

Conclusion

This compound serves as the gold standard internal standard for the bioanalytical quantification of Candesartan. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry. By being chemically identical but mass-distinct from the analyte, it effectively normalizes for variability throughout the analytical workflow, from sample extraction to final detection. This ability to correct for matrix effects and other procedural errors is crucial for generating the high-quality, reliable data required by regulatory agencies and for making critical decisions in drug development. The use of this compound in validated LC-MS/MS methods ensures unparalleled accuracy, precision, and robustness in pharmacokinetic and clinical studies.

References

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Candesartan cilexetil: an angiotensin II-receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candesartan (Atacand): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. scispace.com [scispace.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmascholars.com [pharmascholars.com]

- 14. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to the Core Differences Between Candesartan and Candesartan-d4

This guide provides a detailed comparison between Candesartan and its deuterated analogue, Candesartan-d4, tailored for researchers, scientists, and professionals in drug development. The focus is on the fundamental chemical differences, their implications for pharmacokinetic and pharmacodynamic profiles, and the principal application of this compound in quantitative bioanalysis.

Introduction to Candesartan

Candesartan is a potent and selective Angiotensin II Type 1 (AT₁) receptor antagonist (ARB) used extensively in the treatment of hypertension and heart failure.[1][2] It is administered orally as an inactive prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active Candesartan moiety during absorption from the gastrointestinal tract.[2][3][4][5][6] By blocking the AT₁ receptor, Candesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key pressor agent in the Renin-Angiotensin-Aldosterone System (RAAS).[4]

This compound is a stable isotope-labeled version of Candesartan, where four hydrogen atoms on the biphenyl ring structure have been replaced with deuterium atoms.[7][8][9] This isotopic substitution is the core difference and is pivotal to its primary application not as a therapeutic agent, but as an internal standard for highly accurate and precise quantification of Candesartan in biological samples.[7][8][9]

Chemical and Physicochemical Distinction

The fundamental difference between the two molecules is the inclusion of four deuterium atoms in this compound. This substitution results in a predictable increase in molecular mass without significantly altering the chemical structure or reactivity.

The deuterium atoms are specifically located on the phenyl ring that is not attached to the tetrazole group, as indicated by its IUPAC name: 1-((2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid.[7][10]

Table 1: Comparison of Physicochemical Properties

| Property | Candesartan | This compound |

| Molecular Formula | C₂₄H₂₀N₆O₃[1] | C₂₄H₁₆D₄N₆O₃[7][8] |

| Molecular Weight | ~440.45 g/mol [1][10] | ~444.49 g/mol [7][10][11] |

| CAS Number | 139481-59-7[1] | 1346604-70-3[7][10] |

| Appearance | White to off-white powder[4][6] | Solid / Powder[8] |

| Solubility | Practically insoluble in water[4][6] | Soluble in DMF (~30 mg/ml), DMSO (~30 mg/ml)[8][9] |

Pharmacological Profile and the Kinetic Isotope Effect

For a deuterated compound to serve as an effective internal standard, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles must be nearly identical to the unlabeled analyte.

Pharmacodynamics: Candesartan exerts its antihypertensive effect by blocking the AT₁ receptor within the Renin-Angiotensin-Aldosterone System (RAAS). Since isotopic substitution does not alter the molecule's conformation or its ability to bind to the receptor, the pharmacodynamic properties of this compound are considered identical to those of Candesartan.

References

- 1. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Candesartan - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. veeprho.com [veeprho.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]

- 10. This compound | CAS No- 1346604-70-3 | Simson Pharma Limited [simsonpharma.com]

- 11. Buy high quality this compound with CAS No - 1346604-70-3 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of this compound [molsyns.com]

A Technical Guide to the Pharmacokinetics of Candesartan in Animal Models Utilizing Candesartan-d4

Introduction: This technical guide provides an in-depth overview of the pharmacokinetics of Candesartan in key preclinical animal models. Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is widely used in the management of hypertension and heart failure.[1][2] It is administered orally as the inactive prodrug, Candesartan Cilexetil, which is rapidly and completely hydrolyzed to the active Candesartan moiety during absorption from the gastrointestinal tract.[3][4]

In the bioanalysis of Candesartan for pharmacokinetic studies, its deuterated isotopologue, Candesartan-d4, serves as a critical internal standard.[5][6] Due to the near-identical physicochemical properties of this compound and the native drug, it co-elutes chromatographically and experiences similar ionization efficiency, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.[6] This guide will detail the pharmacokinetic parameters of Candesartan in animal models, the experimental protocols employed, and the analytical methodologies where this compound is indispensable.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Candesartan exerts its therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS).[1] It selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[3][7] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[7] Unlike ACE inhibitors, Candesartan does not inhibit the degradation of bradykinin.[3] Candesartan exhibits a binding affinity for the AT1 receptor that is over 10,000 times greater than its affinity for the AT2 receptor.[3][7]

Pharmacokinetics of Candesartan in Animal Models

Pharmacokinetic studies have been conducted in various animal models, primarily rats and dogs, to characterize the absorption, distribution, metabolism, and excretion of Candesartan following the oral administration of its prodrug, Candesartan Cilexetil.

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for Candesartan (referred to as M-I in some studies) in rats and dogs.

Table 1: Pharmacokinetic Parameters of Candesartan in Rats

| Formulation/Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Animal Model | Reference |

|---|---|---|---|---|---|---|---|

| 14C-labeled (oral) | 0.280 | 2.3 | 3.8 | N/A | 28 | Wistar Rats | [8] |

| 10 mg/kg (suspension) | 0.45 ± 0.07 | 2.0 ± 0.0 | 4.9 ± 0.8 | 2.1 ± 0.3 | N/A | Sprague-Dawley Rats | [9] |

| 10 mg/kg (NLC) | 1.91 ± 0.21 | 4.0 ± 0.0 | 7.2 ± 1.1 | 14.8 ± 2.6 | N/A | Sprague-Dawley Rats |[9] |

NLC: Nanostructured Lipid Carriers

Table 2: Pharmacokinetic Parameters of Candesartan in Dogs | Formulation/Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 14C-labeled (oral) | 0.012 | 1.3 | 4.3 | 5 | Beagle Dogs |[8] | | 3 mg/kg (oral, twice daily) | N/A | N/A | N/A | N/A | Beagle Dogs |[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic profiles. Below are synthesized protocols based on published studies.

Animal Models and Dosing

-

Species: Studies have utilized various rat strains, including Wistar and Sprague-Dawley rats (200 ± 20 g), as well as Beagle dogs.[8][9][11]

-

Administration Route: Candesartan Cilexetil is typically administered orally via gavage.[11][12] Doses in rat studies range from 0.1 mg/kg to 30 mg/kg for mechanistic studies and up to 100 mg/kg in antihypertensive effect studies.[11][12]

-

Housing and Preparation: Animals are typically fasted overnight prior to drug administration to ensure standardized absorption conditions.[9]

Sample Collection and Preparation

-

Blood Sampling: Following administration, blood samples (approx. 1 mL) are collected at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant like heparin.[9]

-

Plasma Separation: The blood samples are centrifuged (e.g., at 13,000 rpm for 5 minutes) to separate the plasma, which is then transferred to new tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.[13]

-

Extraction: To isolate Candesartan from the complex plasma matrix, one of two primary methods is used:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. After vortexing and centrifugation, the supernatant containing the drug is collected for analysis.[13]

-

Solid Phase Extraction (SPE): A more selective method where the plasma sample is loaded onto a specialized cartridge (e.g., Strata X). After washing to remove interferences, the analyte (Candesartan) and the internal standard (this compound) are eluted with a solvent like acetonitrile.[5][6]

-

Bioanalytical Method: LC-MS/MS

The quantification of Candesartan in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.[5][6]

-

Internal Standard: this compound is added to all samples, calibrators, and quality controls before extraction.[5][6]

-

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. Separation is achieved on a C18 analytical column using an isocratic mobile phase, such as a mixture of acetonitrile and 5 mM ammonium formate.[5][13]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides selectivity by monitoring specific precursor-to-product ion transitions.[5][6]

-

Quantification: A calibration curve is generated by plotting the peak area ratio of Candesartan to this compound against the known concentrations of the calibrators. The concentrations in the study samples are then determined from this curve. The lower limit of quantification (LLOQ) for this method is typically around 1 ng/mL.[5]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of Candesartan.

Conclusion

The pharmacokinetic profile of Candesartan has been well-characterized in animal models such as rats and dogs. Following oral administration of the prodrug Candesartan Cilexetil, the active moiety, Candesartan, is readily absorbed, with peak plasma concentrations occurring within a few hours.[8] The bioavailability, however, differs between species, being notably higher in rats (28%) than in dogs (5%).[8] The elimination half-life is in the range of 3.8 to 4.3 hours in these models.[8] Accurate determination of these pharmacokinetic parameters relies heavily on robust bioanalytical methods, where the use of this compound as an internal standard in LC-MS/MS analysis is the gold standard for achieving precision and accuracy. This foundational preclinical data is essential for informing clinical trial design and ensuring the safe and effective development of therapeutic agents.

References

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Disposition of the new angiotensin II receptor antagonist candesartan cilexetil in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing the Oral Bioavailability of Candesartan Cilexetil Loaded Nanostructured Lipid Carriers: In Vitro Characterization and Absorption in Rats after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of an angiotensin II receptor antagonist, candesartan cilexetil, on canine intima hyperplasia after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Effects of orally applied candesartan cilexetil on central responses to angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Precision: A Technical Guide to Candesartan-d4 for Therapeutic Drug Monitoring

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Candesartan-d4 as an internal standard in therapeutic drug monitoring (TDM) studies of Candesartan. For researchers and clinicians, ensuring accurate and precise quantification of therapeutic drugs is paramount for optimizing patient outcomes. This document outlines the rationale, methodologies, and critical parameters for the successful implementation of this compound in analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and heart failure.[1] Therapeutic drug monitoring of Candesartan can be crucial in specific patient populations, such as those with hepatic or renal impairment, to ensure optimal therapeutic exposure and avoid potential toxicities.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results.[5][6][7]

The Rationale for Deuterated Internal Standards

In LC-MS/MS analysis, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns.[6] Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a higher mass due to the incorporation of deuterium atoms.[8][9] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[10] This minimizes analytical variability and improves the reliability of quantification.[6]

Experimental Methodologies

The quantification of Candesartan in biological matrices, typically plasma, is most commonly achieved using LC-MS/MS. The following sections detail a typical experimental protocol based on published methods.[11][12][13]

Sample Preparation

A robust and reproducible sample preparation method is critical for accurate results. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully employed for the extraction of Candesartan and this compound from human plasma.[11][12][14]

Solid-Phase Extraction (SPE) Protocol: [11][12]

-

Pre-condition a suitable SPE cartridge (e.g., Strata-X) with 2.0 mL of acetonitrile followed by two washes with 2.0 mL of water.[12]

-

To 50 µL of human plasma, add the internal standard solution (this compound).[11]

-

Load the plasma sample onto the pre-conditioned SPE cartridge.

-

Wash the cartridge with 2.0 mL of water to remove interfering substances.[12]

-

Elute Candesartan and this compound from the cartridge with 1.5 mL of acetonitrile.[12]

-

The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[11][15]

Liquid-Liquid Extraction (LLE) Protocol: [15]

-

To 100 µL of plasma, add the internal standard solution.

-

Add a suitable organic extraction solvent (e.g., diethyl ether).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[15]

Liquid Chromatography

Chromatographic separation is typically performed using a reversed-phase C18 column.[11][12]

Table 1: Typical Liquid Chromatography Parameters

| Parameter | Value | Reference |

| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent | [11] |

| Mobile Phase | Methanol–5mM ammonium acetate (70:30, v/v) or Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v) | [11][12] |

| Flow Rate | 0.3 - 0.9 mL/min | [11][12] |

| Injection Volume | 3 - 10 µL | [12][13] |

| Run Time | 1.5 - 2.5 minutes | [11][13] |

Mass Spectrometry

Tandem mass spectrometry is used for the detection and quantification of Candesartan and this compound. The instrument is typically operated in the multiple reaction monitoring (MRM) mode.

Table 2: Typical Mass Spectrometry Parameters

| Parameter | Candesartan | This compound | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI, Positive or Negative | [12][15] |

| Precursor Ion (m/z) | 441.1 | 445.1 or 444.6 | [12][16] |

| Product Ion (m/z) | 263.1 or 263.0 | 267.1 or 265.1 | [12][16] |

| Collision Gas | Nitrogen or Argon | Nitrogen or Argon | [15] |

The method is validated according to regulatory guidelines, typically from the US Food and Drug Administration (FDA), to ensure linearity, accuracy, precision, and stability.[11] The linear range for the quantification of candesartan in human plasma is typically between 1 to 400 ng/mL.[12][13]

Data Presentation

The following tables summarize key quantitative data from various validated LC-MS/MS methods for Candesartan quantification using this compound as an internal standard.

Table 3: Summary of LC-MS/MS Method Parameters and Performance

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | Forjan et al. | Bonthu et al. | Rao et al. |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Sample Preparation | Solid Phase Extraction | Solid Phase Extraction | Liquid-Liquid Extraction |

| LC Column | Gemini C18 | Zorbax Eclipse XDB-C18 | Not Specified |

| Mobile Phase | Acetonitrile - 5 mM ammonium formate pH 2 (90:10, v/v) | Methanol–5mM ammonium acetate (70:30, v/v) | Not Specified |

| Linearity Range (ng/mL) | 1 - 400 | 1.03 - 307.92 | 1 - 160 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1.03 | 1 |

| Internal Standard | This compound | This compound | This compound |

| Candesartan Transition (m/z) | 441.1 > 263.1 | Not Specified | Not Specified |

| This compound Transition (m/z) | 445.1 > 267.1 | Not Specified | Not Specified |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Candesartan in plasma using LC-MS/MS with this compound as an internal standard.

Caption: A typical experimental workflow for Candesartan TDM.

Signaling Pathway of Candesartan

Candesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream effects of Angiotensin II.

Caption: The signaling pathway blocked by Candesartan.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Physiologically based pharmacokinetic modeling of candesartan to predict the exposure in hepatic and renal impairment and elderly populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. texilajournal.com [texilajournal.com]

- 7. cerilliant.com [cerilliant.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. nbinno.com [nbinno.com]

- 10. scispace.com [scispace.com]

- 11. pharmascholars.com [pharmascholars.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Candesartan-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Candesartan-d4 in various organic solvents. Given the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Candesartan, and its prodrug, Candesartan cilexetil. The structural similarity between these compounds, particularly the negligible effect of deuterium substitution on overall polarity, allows for a reliable estimation of solubility characteristics essential for analytical method development, formulation, and other research applications.

Quantitative Solubility Data

The solubility of a compound is a critical physical property for researchers, particularly in the fields of analytical chemistry and drug formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound and related compounds in a range of common organic solvents.

Table 1: Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature |

| This compound | Dimethylformamide (DMF) | 30 mg/mL[1][2] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1][2] | Not Specified | |

| Ethanol | 3 mg/mL[1][2] | Not Specified | |

| Candesartan | Dimethyl Sulfoxide (DMSO) | 88 mg/mL[3] | 25°C |

| Ethanol | 1 mg/mL[3] | 25°C | |

| Methanol | Soluble[3] | Not Specified | |

| Ethyl Acetate | Soluble[3] | Not Specified | |

| Candesartan Cilexetil | Dimethylformamide (DMF) | ~30 mg/mL[4] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | Not Specified | |

| Ethanol | ~3 mg/mL[4] | Not Specified | |

| Methylene Chloride | Freely Soluble[5] | Not Specified | |

| Acetone | Soluble[6] | Not Specified |

Table 2: Temperature-Dependent Solubility of Candesartan Cilexetil (Form I)

Data extracted from Cui, P., Yin, Q., & Gong, J. (2011). Solubility of Candesartan Cilexetil in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 56(4), 1344–1346.[7][8]

| Temperature (K) | Ethanol (Mole Fraction x10³) | 1-Propanol (Mole Fraction x10³) | 2-Propanol (Mole Fraction x10³) | Acetone (Mole Fraction x10³) | 2-Butanone (Mole Fraction x10³) | Acetonitrile (Mole Fraction x10³) |

| 278.15 | 1.11 | 1.29 | 0.96 | 3.45 | 4.87 | 0.81 |

| 283.15 | 1.25 | 1.48 | 1.10 | 4.02 | 5.65 | 0.93 |

| 288.15 | 1.41 | 1.69 | 1.25 | 4.67 | 6.53 | 1.07 |

| 293.15 | 1.59 | 1.93 | 1.42 | 5.42 | 7.52 | 1.23 |

| 298.15 | 1.80 | 2.21 | 1.62 | 6.28 | 8.63 | 1.41 |

| 303.15 | 2.03 | 2.52 | 1.84 | 7.25 | 9.88 | 1.61 |

| 308.15 | 2.29 | 2.87 | 2.09 | 8.35 | 11.29 | 1.84 |

| 313.15 | 2.58 | 3.27 | 2.37 | 9.59 | 12.87 | 2.10 |

| 318.15 | 2.91 | 3.71 | 2.68 | 10.99 | 14.65 | 2.39 |

| 323.15 | 3.28 | 4.21 | 3.03 | 12.57 | 16.64 | 2.72 |

At a constant temperature, the solubility of Candesartan Cilexetil follows the order: 2-Butanone > Acetone > 1-Propanol > Ethanol > 2-Propanol > Acetonitrile.[7][8][9] This trend generally aligns with the principle of "like dissolves like," where the solute's polarity and capacity for hydrogen bonding interact with the solvent's properties.

Experimental Protocols

The data presented for Candesartan Cilexetil in Table 2 was obtained using a standardized gravimetric method. This technique is a reliable and widely used approach for determining the equilibrium solubility of a compound in a given solvent.

Detailed Methodology: Gravimetric Solubility Determination [7][8]

-

Apparatus : A jacketed glass vessel (100 mL) equipped with a magnetic stirrer and a precision thermostat to maintain temperature within ±0.1 K.

-

Procedure : a. An excess amount of Candesartan Cilexetil is added to a known mass of the selected organic solvent in the jacketed glass vessel. b. The resulting suspension is continuously stirred at a constant temperature for a sufficient time (typically several hours) to ensure that equilibrium is reached. Preliminary experiments are often conducted to determine the time required to achieve a stable concentration. c. After reaching equilibrium, stirring is stopped, and the suspension is allowed to settle for at least 2 hours to permit the sedimentation of undissolved solid. d. A sample of the clear, saturated supernatant is carefully withdrawn using a preheated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution. e. The syringe is fitted with a filter (e.g., a 0.45 µm membrane filter) to remove any remaining solid particles. f. A precisely weighed portion of the clear, filtered solution is transferred to a pre-weighed container. g. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the dissolved solid is achieved. h. The mass of the dissolved Candesartan Cilexetil is determined by subtracting the tare weight of the container from the final weight. i. The mole fraction solubility is then calculated from the mass of the solute and the mass of the solvent in the sampled solution.

Visualized Workflows and Relationships

Experimental Workflow: Gravimetric Method

The following diagram illustrates the sequential steps involved in the gravimetric method for determining solubility.

Caption: A step-by-step workflow of the gravimetric method for solubility measurement.

Logical Relationship: Factors Influencing Solubility

Candesartan is a lipophilic molecule, and its solubility in organic solvents is governed by intermolecular forces. The following diagram illustrates the relationship between key solvent properties and the resulting solubility of a lipophilic compound like this compound.

Caption: Relationship between solvent properties and solubility of a lipophilic compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 1346604-70-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Candesartan CAS#: 139481-59-7 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. edqm.eu [edqm.eu]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Candesartan in Human Plasma using Candesartan-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1][2] Accurate and reliable quantification of Candesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to compensate for variations in sample preparation, chromatography, and ionization efficiency. A suitable internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, but have a different mass-to-charge ratio (m/z). Candesartan-d4, a deuterated analog of Candesartan, is an ideal internal standard as it shares near-identical physicochemical properties with the parent drug, ensuring accurate and precise quantification.[2][3]

This application note provides a detailed protocol for the rapid and sensitive quantification of Candesartan in human plasma using this compound as an internal standard with an LC-MS/MS method. The described method is validated according to regulatory guidelines and is suitable for high-throughput analysis in clinical and research settings.

Materials and Methods

Reagents and Chemicals

-

Candesartan (purity ≥99%) and this compound (purity ≥98.9%) were sourced from commercial suppliers.[1]

-

HPLC-grade methanol, acetonitrile, and water were purchased from a reputable chemical vendor.

-

Ammonium formate and formic acid (analytical grade) were also obtained from a commercial supplier.[1]

-

Human plasma with K2EDTA as an anticoagulant was sourced from a registered blood bank and stored at -20°C until use.[4]

Instrumentation

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.[1][2]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Candesartan and this compound in 100% methanol to prepare individual stock solutions of 1 mg/mL.[1][4]

-

Working Solutions: Prepare serial dilutions of the Candesartan stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create working standards for the calibration curve and quality control (QC) samples.[1]

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.[1]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for extracting Candesartan from plasma samples.

-

Pipette 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank, to which 10 µL of diluent is added.[4]

-

Vortex the samples for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 3-10 µL) of the supernatant directly into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column, such as a Thermo Hypersil GOLD C18 or a Zorbax Eclipse XDB-C18 (e.g., 4.6 x 150 mm, 5 µm), is suitable for the separation.[1][2]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 5 mM ammonium formate in water and acetonitrile is commonly used. The exact ratio may vary, for example, 5 mM ammonium formate (A) and 100% acetonitrile (B).[1] Another option is methanol and 5mM ammonium acetate (70:30, v/v).[2]

-

Flow Rate: A flow rate of 0.3 to 0.9 mL/min is typically employed.[2][5]

-

Column Temperature: Maintain the column at ambient temperature or a controlled temperature of around 25°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. Negative ion mode is often reported for the simultaneous analysis of Candesartan and other compounds like hydrochlorothiazide.[6][7] Positive ion mode has also been successfully used.[5]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for Candesartan and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Candesartan | 441.1 | 263.1 |

| This compound | 445.1 | 267.1 |

Note: These are common transitions; optimization of MS parameters on the specific instrument is recommended.[5]

Results and Discussion

The LC-MS/MS method described provides excellent linearity, accuracy, precision, and recovery for the quantification of Candesartan in human plasma.

Linearity

The method demonstrates excellent linearity over a wide concentration range, typically from 1 or 2 ng/mL up to 500 ng/mL.[1][7] The correlation coefficient (r) for the calibration curves is consistently greater than 0.99.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the method as reported in various studies.

Table 1: Linearity and Sensitivity

| Parameter | Reported Range | Reference |

| Linearity Range | 2 - 500 ng/mL | [1] |

| 1 - 160 ng/mL | [7] | |

| 1.03 - 307.92 ng/mL | [2] | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |

| 1.03 ng/mL | [2] | |

| 2 ng/mL | [1] |

Table 2: Accuracy and Precision

| Quality Control Sample | Accuracy (%) | Precision (%CV) | Reference |

| LLOQ | 86.70 - 100.6 | < 10.0 | [1] |

| Low QC (LQC) | 94.97 - 107.1 | < 10.0 | [1] |

| Medium QC (MQC) | 94.97 - 107.1 | < 10.0 | [1] |

| High QC (HQC) | 94.97 - 107.1 | < 10.0 | [1] |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) | Reference |

| Candesartan | LQC, MQC, HQC | 90.20 ± 2.52 | [2] |

| This compound | Single Concentration | 89.69 | [2] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS quantification of Candesartan.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and high-throughput approach for the quantitative analysis of Candesartan in human plasma. The simple protein precipitation extraction procedure and short chromatographic run times make this method highly suitable for pharmacokinetic and bioequivalence studies in the drug development process. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, meeting the stringent requirements of regulatory guidelines.

References

- 1. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmascholars.com [pharmascholars.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. LC-MS/MS method for simultaneous estimation of candesartan and hydrochlorothiazide in human plasma and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Candesartan in Human Plasma by UHPLC-MS/MS Using a Deuterated Internal Standard

Introduction

Candesartan is a potent, selective angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension.[1][2] Accurate and reliable quantification of Candesartan in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed, validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Candesartan in human plasma. The use of a stable isotope-labeled internal standard, Candesartan-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method described herein is sensitive, specific, and rapid, making it suitable for high-throughput analysis.

Principle

The method involves the extraction of Candesartan and the internal standard (IS), this compound, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase UHPLC and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Candesartan to this compound with a calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated method, demonstrating its performance and reliability for the analysis of Candesartan in human plasma.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1.0 - 400.0 ng/mL[3][4] |

| Correlation Coefficient (r²) | ≥ 0.99[5][6] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3][4] |

| LLOQ Precision (%CV) | ≤ 20.0% |

| LLOQ Accuracy (%) | 80.0 - 120.0% |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| Low (LQC) | 3.0 | < 15.0% | 85.0 - 115.0% | < 15.0% | 85.0 - 115.0% |

| Medium (MQC) | 150.0 | < 15.0% | 85.0 - 115.0% | < 15.0% | 85.0 - 115.0% |

| High (HQC) | 300.0 | < 15.0% | 85.0 - 115.0% | < 15.0% | 85.0 - 115.0% |

Table 3: Recovery and Matrix Effect

| Parameter | LQC (%) | HQC (%) |

| Mean Extraction Recovery | > 85.0% | > 85.0% |

| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |

| IS Normalized Matrix Factor (%CV) | < 15.0% | < 15.0% |

Experimental Protocols

Materials and Reagents

-

Standards: Candesartan (reference standard), this compound (internal standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

-

Reagents: Ammonium formate, Formic acid

-

Plasma: Drug-free human plasma with K2EDTA as an anticoagulant

-

SPE Cartridges: C18 solid-phase extraction cartridges

Instrumentation

-

UHPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu, Waters).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API-4000, Xevo TQ-MS).[5][7]

-

Analytical Column: Gemini C18 (50 x 2.1 mm, 1.9 µm) or equivalent.[3][4]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Candesartan and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

-

Mobile Phase A: 5 mM Ammonium Formate in water, adjusted to pH 2 with formic acid.[3][4]

Sample Preparation (Solid-Phase Extraction)

-

Thaw: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

Spike: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly. For calibration standards, spike with the appropriate Candesartan working solution.

-

Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water.[3]

-

Elute: Elute Candesartan and this compound with 1 mL of acetonitrile.[3]

-

Inject: Transfer the eluate to an autosampler vial and inject 10 µL into the UHPLC-MS/MS system.[3]

UHPLC-MS/MS Conditions

Table 4: UHPLC Parameters

| Parameter | Setting |

| Column | Gemini C18 (50 x 2.1 mm, 1.9 µm)[3][4] |

| Column Temperature | 40 °C |

| Mobile Phase A | 5 mM Ammonium Formate in water (pH 2)[3][4] |

| Mobile Phase B | Acetonitrile[3][4] |

| Flow Rate | 0.3 mL/min[3][4] |

| Gradient | Isocratic: 90% B[3][4] |

| Injection Volume | 10 µL |

| Run Time | 2.5 minutes[5] |

Table 5: Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][7] |

| MRM Transitions | Candesartan: m/z 441.1 → 263.1[3][4] this compound: m/z 445.1 → 267.1[3][4] |

| Dwell Time | 200 ms[5] |

| Source Temperature | 500 °C[5] |

| IonSpray Voltage | 5500 V[5] |

Data Analysis and Quantification

-

Integrate the peak areas for both Candesartan and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Candesartan in the unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for Candesartan quantification.

Caption: Logical relationship for quantification.

Conclusion

The UHPLC-MS/MS method described provides a robust and reliable approach for the quantification of Candesartan in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The method is sensitive, with a lower limit of quantification of 1.0 ng/mL, and has a short run time, making it well-suited for high-throughput bioanalytical applications in clinical and research settings.

References

- 1. actapharmsci.com [actapharmsci.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. DKUM - Determination of candesartan in human plasma with liquid chromatography - tandem mass spectrometry [dk.um.si]

- 5. pharmascholars.com [pharmascholars.com]

- 6. scielo.br [scielo.br]

- 7. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candesartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the treatment of hypertension and heart failure.[1] Accurate and reliable quantification of Candesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Candesartan in human plasma. The use of a stable isotope-labeled internal standard, Candesartan-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines the validation of the method in accordance with regulatory guidelines.

Experimental Protocols

Materials and Reagents

-

Analytes: Candesartan and this compound (IS) were of reference standard purity.

-

Solvents: HPLC grade methanol and acetonitrile were used.

-

Buffers and Additives: Ammonium acetate and formic acid were of analytical grade.

-

Plasma: Drug-free human plasma with K2EDTA as an anticoagulant was obtained from registered blood banks.

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 2 mg of Candesartan and this compound into separate 2 mL volumetric flasks. Dissolve and make up the volume with HPLC grade methanol to achieve a final concentration of 1.0 mg/mL for each.[2][3]

-

Working Standard Solutions: Prepare serial dilutions of the Candesartan stock solution in a diluent (typically methanol:water, 50:50 v/v) to create calibration curve (CC) standards and quality control (QC) samples at various concentrations.

-